molecular formula C10H16N4O B7864570 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol

Cat. No.: B7864570
M. Wt: 208.26 g/mol
InChI Key: RAKSSNZNEFSHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an amino group at the 5-position of the pyrimidinyl ring and a methanol group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrimidinylamine with piperidine-4-methanol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.

Scientific Research Applications

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological processes. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it can be used as an intermediate in the production of various chemical products.

Mechanism of Action

1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol can be compared with other similar compounds, such as 1-(5-amino-2-pyrimidinyl)piperidine and 1-(5-amino-2-pyrimidinyl)piperidine-3-methanol. These compounds share structural similarities but differ in the position of the methanol group on the piperidine ring. The unique features of this compound, such as its specific substitution pattern, contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • 1-(5-amino-2-pyrimidinyl)piperidine

  • 1-(5-amino-2-pyrimidinyl)piperidine-3-methanol

  • 1-(5-amino-2-pyrimidinyl)piperidine-2-methanol

Properties

IUPAC Name

[1-(5-aminopyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSSNZNEFSHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.